

What are the chemical properties of N-carbobenzoxy-L-serine?

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Compound of Interest

Compound Name: *N*-carbobenzoxy-serine

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An In-depth Technical Guide to the Chemical Properties and Applications of N-carbobenzoxy-L-serine

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Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-carbobenzoxy-L-serine (also known as N-Cbz-L-serine or Z-L-serine). Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of this crucial molecule, with a focus on its pivotal role as a protecting group in modern peptide synthesis. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of N-carbobenzoxy-L-serine in Synthetic Chemistry

N-carbobenzoxy-L-serine is a derivative of the amino acid L-serine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification is of paramount importance in the stepwise synthesis of peptides and other complex organic molecules. The pioneering work of Bergmann and Zervas in the 1930s introduced the Cbz group as the first reversible N^{α} -protecting group for peptide synthesis, a development that revolutionized the field by enabling the controlled formation of peptide bonds.^{[1][2]}

The strategic utility of N-Cbz-L-serine lies in the stability of the Cbz group to a wide range of reaction conditions, yet its susceptibility to facile removal under specific, mild conditions. This orthogonality allows for the selective deprotection of the amine, a critical feature in the iterative process of building a peptide chain. This guide will explore the fundamental chemical properties that underpin its function and provide practical insights into its application.

Physicochemical Properties of N-carbobenzyo-L-serine

N-Cbz-L-serine is a white to off-white crystalline solid at room temperature.[\[1\]](#)[\[3\]](#) It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide.[\[1\]](#)[\[3\]](#)

Table 1: Key Physicochemical Data for N-carbobenzyo-L-serine

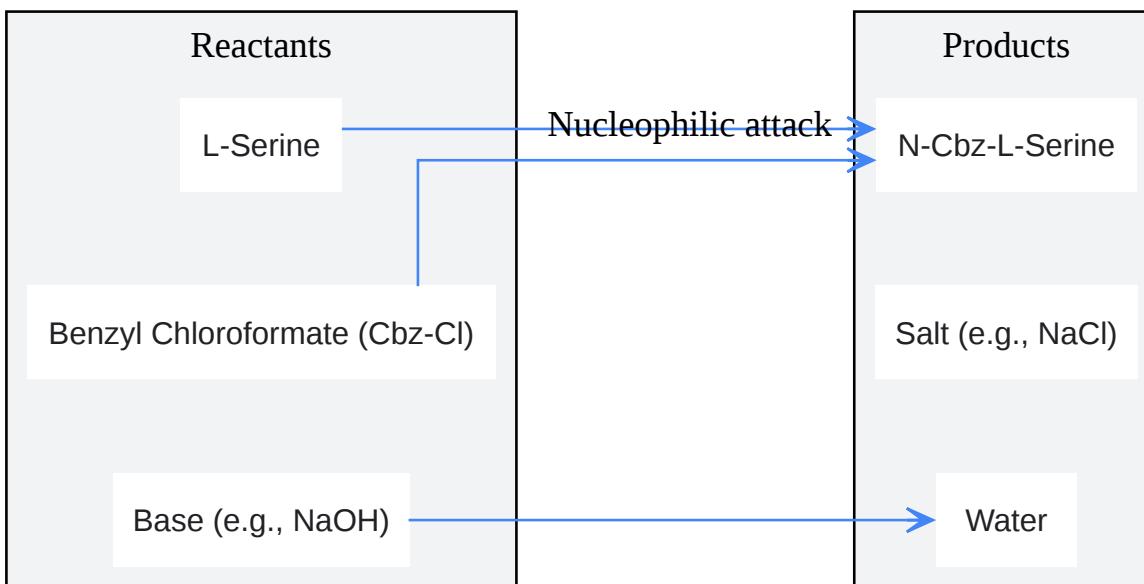
Property	Value	References
CAS Number	1145-80-8	[1] [3] [4] [5] [6]
Molecular Formula	C11H13NO5	[1] [3] [4] [7] [8]
Molecular Weight	239.23 g/mol	
Appearance	White to off-white or cream powder/crystalline solid	[1] [3] [9]
Melting Point	115-121 °C	[4] [5] [6] [7] [9] [10]
Solubility	Sparingly soluble in water; soluble in methanol and DMSO	[1] [3]
Specific Rotation $[\alpha]D$	+5.6° to +6.6° (c=6, AcOH)	
pKa	3.60 ± 0.10 (Predicted)	[1]
Stability	Stable under normal temperatures and pressures. May degrade with prolonged exposure to moisture or elevated temperatures.	[1]

The Chemistry of the Carbobenzoxy Group: Protection and Deprotection

The functionality of N-Cbz-L-serine is defined by the chemistry of the carbobenzoxy protecting group. The Cbz group is introduced to the amino function of L-serine, rendering it unreactive towards acylation and other reactions targeting primary amines.

Synthesis of N-carbobenzoxy-L-serine

The synthesis of N-Cbz-L-serine is typically achieved through the reaction of L-serine with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[\[1\]](#)[\[11\]](#) The reaction is generally performed at low temperatures (0–5 °C) to minimize side reactions.[\[1\]](#)



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Caption: Synthesis of N-Cbz-L-serine.

Deprotection of the Carbobenzoxy Group

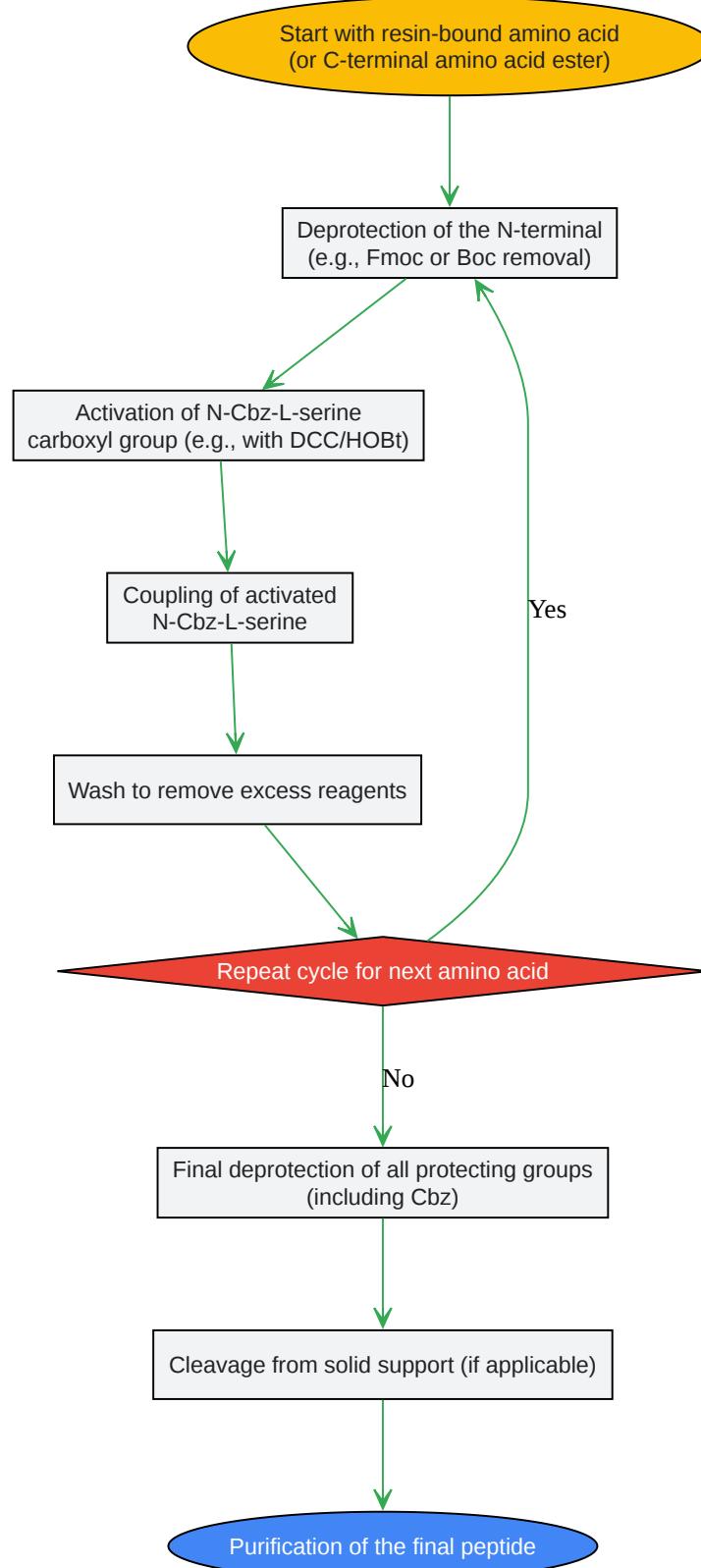
A key advantage of the Cbz group is its facile removal under conditions that are orthogonal to many other protecting groups. The most common method for the deprotection of the Cbz group is catalytic hydrogenolysis.^{[11][12]} This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents.^[11] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.

Acidic conditions, such as treatment with HBr in acetic acid, can also be employed for Cbz group removal.^[12] More recently, methods using Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) have been developed for mild and selective deprotection.^{[12][13]}

Application in Peptide Synthesis: A Step-by-Step Workflow

N-Cbz-L-serine is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).^{[2][9][14]} The following outlines a generalized workflow for its incorporation

into a growing peptide chain.



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Caption: Generalized workflow for peptide synthesis using N-Cbz-L-serine.

Experimental Protocol: Coupling of N-Cbz-L-serine in Solution-Phase Synthesis

This protocol describes a representative coupling reaction to form a dipeptide.

Materials:

- N-Cbz-L-serine
- Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Amino Component: Dissolve the amino acid methyl ester hydrochloride in DCM. Add one equivalent of TEA to neutralize the hydrochloride and stir for 15 minutes at room temperature.
- Activation of N-Cbz-L-serine: In a separate flask, dissolve N-Cbz-L-serine and one equivalent of HOBr in DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of DCC and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

- Coupling Reaction: Add the solution of the free amino acid methyl ester to the activated N-Cbz-L-serine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, key features in the NMR and IR spectra of N-Cbz-L-serine are noteworthy for its characterization.

- ^1H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the serine backbone.[15]
- ^{13}C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carbamate and the carboxylic acid, as well as the aromatic and aliphatic carbons.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the O-H stretch of the hydroxyl group and carboxylic acid.[15][16]

Safety and Handling

N-Cbz-L-serine is considered to have low acute toxicity, though it may cause mild irritation upon contact with eyes or skin.[1] Inhalation of dust may lead to respiratory discomfort.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[5][6][10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Conclusion

N-carbobenzoxy-L-serine remains a cornerstone in the field of synthetic peptide and medicinal chemistry. Its robust chemical properties, coupled with the reliable methods for its introduction and removal, ensure its continued relevance. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, with the aim of equipping researchers with the necessary knowledge for its successful utilization in their synthetic endeavors.

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